Hydroxylamine, hydrofluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

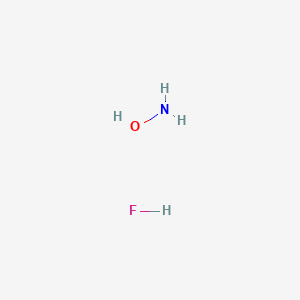

Hydroxylamine, hydrofluoride, also known as this compound, is a useful research compound. Its molecular formula is FH4NO and its molecular weight is 53.037 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Hydroxylamine hydrofluoride is primarily used in organic synthesis for the preparation of oximes and hydroxamic acids. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving Hydroxylamine Hydrofluoride

| Reaction Type | Description | Example Compound |

|---|---|---|

| Oxime Formation | Reaction with carbonyl compounds to form oximes. | Benzaldehyde to Benzaldoxime |

| Hydroxamic Acid Formation | Reacts with carboxylic acids to produce hydroxamic acids, which are used in metal extraction. | Acetic Acid to Acetohydroxamic Acid |

| Isoxazole Ring Construction | Utilized in cyclization reactions to form isoxazole derivatives. | 3,5-Diphenylisoxazole |

Analytical Chemistry

In analytical applications, hydroxylamine hydrofluoride serves as a reducing agent. It is particularly effective in the determination of metal ions by reducing them to lower oxidation states, facilitating their detection.

Case Study: Metal Ion Analysis

A study demonstrated the use of hydroxylamine hydrofluoride in the analysis of iron in water samples. The compound effectively reduced Fe(III) to Fe(II), allowing for accurate quantification using colorimetric methods.

Pharmaceutical Applications

Hydroxylamine hydrofluoride is also significant in pharmaceutical research. It acts as a monoamine oxidase inhibitor (MAOI), which has implications for treating various neurological disorders.

Table 2: Pharmaceutical Applications of Hydroxylamine Hydrofluoride

| Application | Mechanism | Target Conditions |

|---|---|---|

| Monoamine Oxidase Inhibition | Inhibits the enzyme responsible for the breakdown of neurotransmitters. | Depression, Anxiety |

| DNA Modification | Used in PCR protocols to modify DNA, reducing contamination risks during amplification. | Genetic Research |

Industrial Applications

In industrial settings, hydroxylamine hydrofluoride finds applications as an antioxidant and stabilizer in rubber and plastics manufacturing. Its ability to scavenge free radicals enhances the durability and performance of these materials.

Table 3: Industrial Uses of Hydroxylamine Hydrofluoride

| Industry | Application |

|---|---|

| Rubber Industry | Acts as a vulcanization accelerator and antioxidant. |

| Plastics Industry | Used as a stabilizer to enhance product longevity and performance. |

| Textile Industry | Serves as a fixative for dyes, improving color retention and stability in fabrics. |

Safety and Handling Considerations

Hydroxylamine hydrofluoride is classified as hazardous due to its potential health effects, including skin irritation and carcinogenicity concerns. Proper safety measures must be implemented when handling this compound.

Safety Data Summary

- Hazard Classification : Carcinogenic (Category 2), Skin Irritant (Category 2)

- Precautionary Statements : Avoid inhalation and skin contact; wear protective equipment.

- First Aid Measures : In case of exposure, rinse affected areas with water and seek medical attention if necessary.

Propriétés

Numéro CAS |

17256-78-9 |

|---|---|

Formule moléculaire |

FH4NO |

Poids moléculaire |

53.037 g/mol |

Nom IUPAC |

hydroxylamine;hydrofluoride |

InChI |

InChI=1S/FH.H3NO/c;1-2/h1H;2H,1H2 |

Clé InChI |

UNFDKMXBKPSFIJ-UHFFFAOYSA-N |

SMILES |

NO.F |

SMILES canonique |

NO.F |

Key on ui other cas no. |

17256-78-9 |

Synonymes |

hydroxylammonium fluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.